molecular formula C13H8Cl2O3 B2923030 3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid CAS No. 756493-00-2

3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid

Cat. No.: B2923030
CAS No.: 756493-00-2
M. Wt: 283.1
InChI Key: QJQFGFOMBCTNDH-ZZXKWVIFSA-N
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Description

3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid is a member of the 3-(2-furyl)acrylic acid family, characterized by a furan ring substituted with a 2,4-dichlorophenyl group and an acrylic acid moiety. These compounds are widely utilized in synthesizing polymeric materials, light stabilizers, and antimicrobial agents due to their structural versatility and functional reactivity . Thermodynamic studies on related derivatives, such as 5-(nitrophenyl)-2-furaldehyde oximes and 3-[5-(nitrophenyl)-2-furyl]acrylic acids, highlight their stability and sublimation properties, which are critical for industrial applications .

Properties

IUPAC Name

(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQFGFOMBCTNDH-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid typically involves the reaction of 2,4-dichlorophenylboronic acid with 2-furylacrylic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding propanoic acid derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-[5-(2,4-Dichlorophenyl)-2-furyl]propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid exhibit notable antimicrobial properties. For instance, similar compounds have been studied for their effectiveness against various bacteria and fungi. A study on related furan-based acrylic acids demonstrated their ability to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Properties
Compounds containing the furan ring have been explored for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making these compounds candidates for treating inflammatory diseases. The incorporation of the 2,4-dichlorophenyl group may enhance these effects due to its electron-withdrawing nature, which can stabilize the compound's structure and improve its bioactivity.

Agricultural Applications

Pesticidal Activity
The chemical structure of this compound suggests potential use as a pesticide. Its derivatives have been evaluated for herbicidal and fungicidal properties. For example, studies on similar compounds have shown effective control over weed growth and fungal infections in crops. This application is crucial for sustainable agriculture as it can reduce reliance on traditional pesticides that may pose environmental risks.

Plant Growth Regulation
Research has indicated that certain acrylic acids can act as plant growth regulators. They may influence plant hormone levels, thereby promoting growth or enhancing resistance to environmental stressors. The specific application of this compound in this context requires further investigation but holds promise based on existing literature.

Material Science Applications

Polymer Chemistry
The compound's structure allows it to be utilized in polymer synthesis. It can serve as a monomer in the production of polymers with enhanced thermal stability and mechanical properties. The incorporation of furan derivatives into polymer matrices has been shown to improve characteristics such as flexibility and resistance to degradation under UV light.

Application AreaSpecific Use CaseObservations
Medicinal ChemistryAntimicrobial agentsEffective against E. coli, S. aureus
Agricultural SciencePesticidesEffective herbicidal and fungicidal properties
Material SciencePolymer synthesisImproved thermal stability and mechanical properties

Case Studies

  • Antimicrobial Efficacy Study
    A study synthesized various esters from furan-based acrylic acids, including those structurally similar to this compound. The results indicated significant antimicrobial activity against multiple strains of bacteria and fungi, with minimal inhibitory concentrations (MICs) demonstrating effectiveness comparable to conventional antibiotics .
  • Agricultural Field Trials
    Field trials using furan-derived herbicides showed a reduction in weed biomass by up to 70% compared to untreated plots. These results highlight the potential for developing environmentally friendly agricultural chemicals that minimize chemical runoff into ecosystems.
  • Polymer Development Research
    Research into polymer composites incorporating furan-based monomers revealed enhanced durability under stress testing conditions, indicating that these materials could be suitable for applications in construction or automotive industries where resilience is critical.

Mechanism of Action

The mechanism of action of 3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic Acid
  • Structure : Differs by replacing chlorine atoms with fluorine at the 2,4 positions of the phenyl ring.
  • Molecular Weight : 250.2 g/mol (vs. 283.1 g/mol for the dichlorophenyl analog) .
  • However, its weaker electron-withdrawing effect compared to chlorine may reduce antimicrobial potency .
3-[5-(4-Chloro-2-nitrophenyl)-2-furyl]acrylic Acid
  • Structure : Incorporates a nitro group at the 4-position and chlorine at the 2-position.
  • Molecular Weight : 293.66 g/mol .
  • Impact : The nitro group increases electron-withdrawing effects, enhancing oxidative stability and antimicrobial activity. This derivative demonstrated significant wound healing and antioxidant properties in lichen extracts .
3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylamide
  • Structure : Replaces the acrylic acid group with an acrylamide and shifts chlorine substituents to 2,3-positions.
  • Molecular Weight : 282.12 g/mol .
  • The 2,3-dichloro substitution may alter steric interactions in enzyme-binding pockets compared to the 2,4-dichloro analog .

Functional Group Derivatives

Ethyl (2E)-3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoate
  • Structure : Ethyl ester derivative of the parent compound.
  • Key Properties : Improved lipid solubility due to esterification, enhancing membrane permeability. Used as an intermediate in drug synthesis .
  • Application : Ester derivatives are often prodrugs, metabolized in vivo to release the active acrylic acid form .
Monosaccharide Esters of 3-(2-Furyl)acrylic Acid
  • Structure : Conjugated with sugars (e.g., glucose, galactose).
  • Impact : Enhanced water solubility and bioavailability. For example, propyl 3-(2-furanyl)acrylate esters exhibit antimicrobial activity but require sugar conjugation to overcome poor aqueous solubility .

Antimicrobial and Antifungal Effects

  • 3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic Acid : Demonstrated efficacy against Staphylococcus aureus and Klebsiella pneumoniae, with MIC values as low as 0.125 mg/mL .
  • 3-[5-(4-Chloro-2-nitrophenyl)-2-furyl]acrylic Acid : Exhibited accelerated wound healing via antimicrobial and antioxidant mechanisms in lichen extracts .
  • Monosaccharide Esters: Showed enhanced bioactivity due to improved solubility, though direct potency comparisons with the parent acid are lacking .

Enzyme Inhibition

  • 1-Phenyl-3-[5-(2',5'-Dichlorophenyl)-2-furyl]-2-propen-1-one (4h) : A structural analog with an IC₅₀ of 16.13 μM against urease, outperforming the reference drug thiourea (IC₅₀ = 21.25 μM). The dichlorophenyl group is critical for binding to the enzyme’s active site .

Thermodynamic and Physical Properties

Compound ΔsubH° (kJ/mol) ΔcombH° (kJ/mol) Sublimation Temp. (°C)
3-[5-(2-Nitrophenyl)-2-furyl]acrylic Acid 98.2 ± 1.3 -3520 ± 15 185–190
3-[5-(4-Nitrophenyl)-2-furyl]acrylic Acid 104.5 ± 1.5 -3485 ± 14 195–200
This compound* ~95–100 (est.) ~-3400 (est.) 170–175 (est.)

*Values estimated based on nitrophenyl derivative trends .

  • Key Insight : Nitro-substituted derivatives exhibit higher sublimation enthalpies and temperatures than chloro-substituted analogs due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .

Biological Activity

3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive structure that includes a furan ring and a dichlorophenyl moiety, which contribute to its unique chemical reactivity and biological activity. The structural formula can be represented as follows:

C13H9Cl2O2\text{C}_{13}\text{H}_{9}\text{Cl}_{2}\text{O}_2

Research indicates that this compound interacts with various molecular targets, potentially inhibiting specific enzymes or receptors involved in critical biological pathways. This interaction may lead to modulation of cell proliferation and apoptosis, which is particularly relevant in cancer research.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 64 to 128 µg/mL .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Staphylococcus aureus128
Escherichia coli64-128
Candida albicans64

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown promising cytotoxicity against several human cancer cell lines. For instance, research published in the "European Journal of Medicinal Chemistry" highlighted its ability to inhibit cell growth in specific cancer types.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Anti-inflammatory Effects

Additionally, the compound has been investigated for its anti-inflammatory properties. Some derivatives have shown significant activity in reducing inflammation markers, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives of furan-based acrylic acids, including this compound. Results indicated that modifications to the furan ring significantly influenced antimicrobial potency .
  • Cancer Cell Proliferation : In vitro studies demonstrated that treatment with this compound resulted in reduced proliferation rates in breast cancer cells (MCF-7), with associated apoptosis observed through flow cytometry assays.

Q & A

Q. How can conceptual frameworks guide mechanistic studies of this compound’s reactivity?

  • Methodological Answer : Link research to frontier molecular theory or Hammett substituent constants to rationalize reaction pathways. For instance, the electron-withdrawing Cl groups may direct electrophilic substitution to the furan’s β-position. Validate via kinetic isotope effects or deuterium labeling .

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